molecular formula C6H11NO2 B12907321 (E)-N-hydroxyhex-3-enamide

(E)-N-hydroxyhex-3-enamide

Cat. No.: B12907321
M. Wt: 129.16 g/mol
InChI Key: CHOFZIYCTUITDS-ONEGZZNKSA-N
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Description

(E)-N-hydroxyhex-3-enamide is an organic compound characterized by the presence of a hydroxyl group attached to the nitrogen atom of an amide, with a double bond between the third and fourth carbon atoms in the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-hydroxyhex-3-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with hex-3-enoic acid and hydroxylamine.

    Activation of the Carboxylic Acid: Hex-3-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Amide Bond: The activated hex-3-enoic acid reacts with hydroxylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-hydroxyhex-3-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro compound.

    Reduction: The double bond in the hexane chain can be reduced to form N-hydroxyhexanamide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: Formation of nitrosohex-3-enamide or nitrohex-3-enamide.

    Reduction: Formation of N-hydroxyhexanamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

(E)-N-hydroxyhex-3-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (E)-N-hydroxyhex-3-enamide exerts its effects involves its interaction with specific molecular targets:

    Enzyme Inhibition: The hydroxyl group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxyhexanamide: Lacks the double bond present in (E)-N-hydroxyhex-3-enamide.

    N-hydroxyhex-2-enamide: Has the double bond between the second and third carbon atoms.

    N-hydroxyhex-4-enamide: Has the double bond between the fourth and fifth carbon atoms.

Uniqueness

This compound is unique due to the position of its double bond, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(E)-N-hydroxyhex-3-enamide

InChI

InChI=1S/C6H11NO2/c1-2-3-4-5-6(8)7-9/h3-4,9H,2,5H2,1H3,(H,7,8)/b4-3+

InChI Key

CHOFZIYCTUITDS-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CC(=O)NO

Canonical SMILES

CCC=CCC(=O)NO

Origin of Product

United States

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